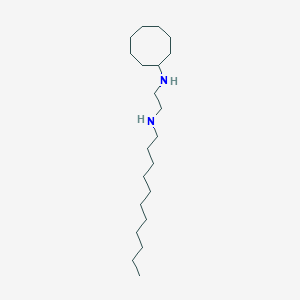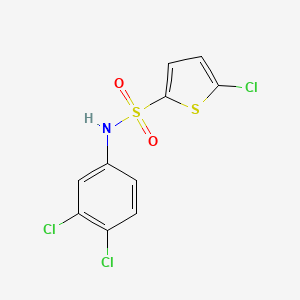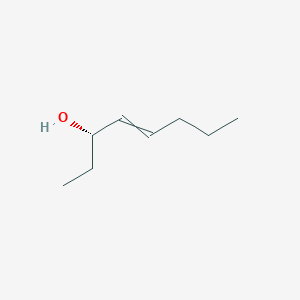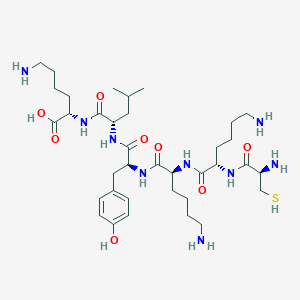
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclooctyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of cyclooctylamine with undecylamine in the presence of ethane-1,2-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Cyclooctylamine + Undecylamine + Ethane-1,2-diamine → N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine
- Solvent: Ethanol or Methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: The compound can participate in substitution reactions, where one of the amine groups is replaced by another functional group.
- Oxidation: Hydrogen peroxide, Potassium permanganate
- Reduction: Lithium aluminum hydride, Sodium borohydride
- Substitution: Alkyl halides, Acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of complex organic molecules.
- Biology: Investigated for its potential as a ligand in biochemical assays.
- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N~1~-Cyclooctyl-N~2~-decylethane-1,2-diamine
- N~1~-Cyclooctyl-N~2~-dodecylethane-1,2-diamine
- N~1~-Cyclooctyl-N~2~-tetradecylethane-1,2-diamine
Uniqueness: N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine stands out due to its specific chain length and the presence of both cyclooctyl and undecyl groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
627520-46-1 |
|---|---|
Molekularformel |
C21H44N2 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
N'-cyclooctyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-12-15-18-22-19-20-23-21-16-13-10-9-11-14-17-21/h21-23H,2-20H2,1H3 |
InChI-Schlüssel |
UDIKIOWWDMWMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNC1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)

![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
